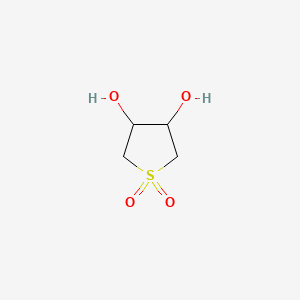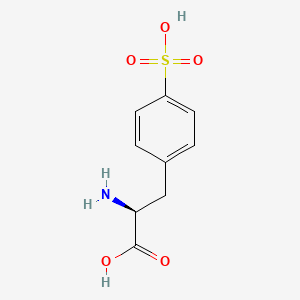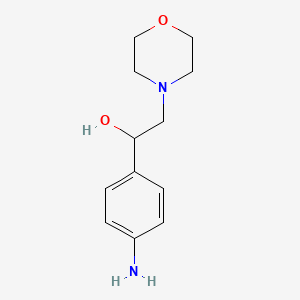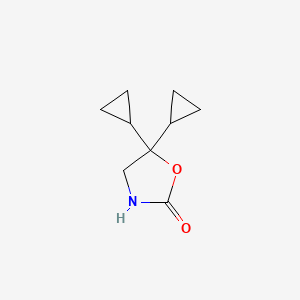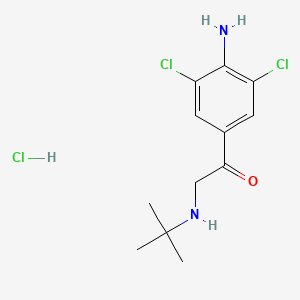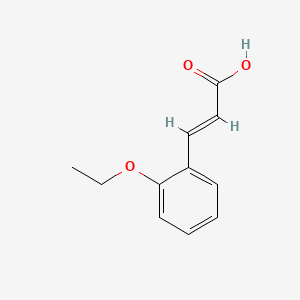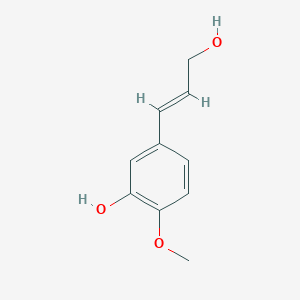
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Descripción general
Descripción
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, commonly known as DHPE, is a natural compound extracted from the roots of the plant Dioscorea villosa. DHPE has been found to possess a range of potential therapeutic properties, making it an interesting subject for scientific research.
Aplicaciones Científicas De Investigación
Electrochemical Detection of DNA
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol (MOP) has been studied as an oxidizable label for electrochemical detection of DNA. MOP-modified nucleosides and nucleotides have shown promising results in giving analytically useful signals of oxidation on a carbon electrode, which could be beneficial for DNA analysis applications (Šimonová et al., 2014).
Medicinal Activities
The volatile and semi-volatile compounds of Tephrosia purpurea, including this compound, have been analyzed for medicinal activities. These compounds have shown potential in antioxidant, anti-diabetic, anti-inflammatory, and antimicrobial qualities, making them significant in medicinal research (Kumar et al., 2019).
Heterogeneous Catalysis
The compound has been used in the context of heterogeneous catalysis. A study involving the encapsulation of a molybdenum(VI) complex in zeolite Y for oxidation reactions used a related compound, indicating the potential utility of this compound in catalysis research (Ghorbanloo & Maleki Alamooti, 2017).
Organic Synthesis
In organic chemistry, this compound has been involved in the synthesis of various heterocyclic compounds. For instance, a silver-mediated reaction involving a similar compound has been developed for synthesizing valuable substituted benzofuran- and indole-pyrroles (Liu et al., 2019).
Phytochemical Research
Phytochemical research involving the stem wood of Sorbus lanata has identified compounds related to this compound, suggesting its potential significance in the study of natural products and their bioactivities (Uddin et al., 2013).
Environmental Chemistry
In environmental chemistry, methoxyphenols like this compound have been used as proxies for terrestrial biomass and to investigate chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Thermochemical Studies
Methoxyphenols, including compounds structurally related to this compound, have been studied for their thermochemical properties and their potential to form strong hydrogen bonds, relevant in the fields of chemistry and material science (Varfolomeev et al., 2010).
Mecanismo De Acción
- In the context of rheumatoid arthritis (RA) , STAT3 plays a crucial role in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
- Specifically, MMPP interacts with STAT3, preventing its downstream signaling. This inhibition reduces the inflammatory cascade and mitigates joint damage in RA .
- Downstream effects involve decreased cytokine production, reduced synovial hyperplasia, and inhibition of inflammatory cell recruitment .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQTTPTUBTOOF-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



